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5-Chloro-2,3-diphenyl-1h-indole

Cat. No.: B1347360
CAS No.: 52598-02-4
M. Wt: 303.8 g/mol
InChI Key: BAEWCDBRAIDXMN-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Scientific Inquiry

Indole derivatives are a cornerstone of modern medicinal chemistry, recognized for their wide array of biological activities and therapeutic potential. wisdomlib.orgnih.gov The indole scaffold is considered a "privileged" structure because its derivatives can interact with numerous biological targets through various mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govresearchgate.net This versatility has led to the development of indole-based compounds with applications as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others. researchgate.netwisdomlib.org The continuous exploration of indole chemistry is driven by the quest to discover novel compounds with enhanced efficacy and unique properties. nih.govresearchgate.net Researchers focus on developing new synthetic methodologies, including greener and more efficient protocols, to access a diverse range of substituted indoles for further investigation. openmedicinalchemistryjournal.com

Overview of 5-Chloro-2,3-diphenyl-1H-indole within Indole Chemistry

Within the extensive family of indole derivatives, this compound is a specific compound featuring a chlorine atom at the 5-position of the indole ring and two phenyl groups at the 2- and 3-positions. The substitution pattern, particularly at the C2 and C3 positions, is a common strategy in the design of new indole analogues. The presence of the halogen and the bulky phenyl groups can significantly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions.

While specific research on the direct applications of this compound is not as widespread as for some other indole derivatives, its synthesis and structural characterization are of interest to academic research. For instance, a related compound, 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole, has been synthesized and its crystal structure analyzed in detail. nih.govresearchgate.net This type of foundational research provides crucial data on bond lengths, angles, and crystal packing, which are essential for understanding structure-property relationships within this class of compounds. nih.govresearchgate.net

Table 1: Physicochemical Properties of Selected Indole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-2-phenyl-1H-indoleC₁₄H₁₀ClN227.69 nih.gov
5-Chloro-3-nitro-2-phenyl-1H-indoleC₁₄H₉ClN₂O₂272.69 chemsynthesis.com
This compoundC₂₂H₁₆ClN329.82

Note: Data for this compound is based on its chemical formula, while data for other compounds are from cited sources.

Research Trajectories for Novel Indole Compounds

The future of indole chemistry is pointed towards several exciting directions. numberanalytics.com A major focus is the development of more efficient and sustainable synthetic methods. openmedicinalchemistryjournal.comnumberanalytics.com This includes the use of biocatalysis, flow chemistry, and novel catalytic systems to construct and modify the indole core. numberanalytics.com Another significant area of research is C-H activation, which allows for the direct functionalization of the indole ring, opening up new avenues for creating complex molecules. numberanalytics.com

Furthermore, indole derivatives are being explored for applications beyond pharmaceuticals, particularly in materials science. Their unique photophysical properties make them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.com The continued investigation into the synthesis and properties of novel indole compounds like this compound contributes to the fundamental knowledge base that will drive these future innovations. eurekalert.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14ClN B1347360 5-Chloro-2,3-diphenyl-1h-indole CAS No. 52598-02-4

Properties

IUPAC Name

5-chloro-2,3-diphenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWCDBRAIDXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291588
Record name 5-chloro-2,3-diphenyl-1h-indole
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Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52598-02-4
Record name 52598-02-4
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Record name 5-chloro-2,3-diphenyl-1h-indole
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Synthetic Methodologies for 5 Chloro 2,3 Diphenyl 1h Indole and Its Analogues

Direct Synthetic Approaches

Direct methods for the construction of the 5-Chloro-2,3-diphenyl-1H-indole scaffold rely on the efficient formation of the core indole (B1671886) ring system with the desired substituents in place. These approaches often utilize powerful catalytic systems to achieve high yields and selectivity.

Indium(III) Bromide Catalysis in Indole Synthesis

Indium(III) bromide (InBr₃) has emerged as a versatile and water-tolerant Lewis acid catalyst in organic synthesis. Its utility extends to various transformations, including the synthesis of heterocyclic compounds like indoles. While a specific report detailing the direct reaction of 5-chloroindole with diphenylacetylene catalyzed by InBr₃ is not prominently available, the principles of InBr₃ catalysis in related reactions provide a strong basis for this transformation.

The proposed synthesis of this compound via this route would likely involve the Lewis acidic activation of diphenylacetylene by InBr₃. This activation would render the alkyne more electrophilic, making it susceptible to nucleophilic attack by the electron-rich 5-chloroindole at the C3 position. A subsequent cyclization and aromatization sequence would yield the final product.

In analogous transformations, InBr₃ has been shown to effectively catalyze the intramolecular cycloaddition of 2-phenylethynylaniline to form 2-phenylindole. This demonstrates the catalyst's capability to facilitate the formation of the indole core from alkyne precursors. The reaction conditions for such transformations typically involve catalytic amounts of InBr₃ in an appropriate organic solvent.

Table 1: General Conditions for Indium(III) Bromide Catalyzed Indole Synthesis Analogues

Reactants Catalyst Loading Solvent Temperature Yield Reference
2-Alkynylanilines 5-10 mol% Dichloroethane (DCE) Reflux High
Indoles and Aldehydes 10 mol% Acetonitrile (MeCN) Room Temp. Excellent
Indoles and N-Tosylazetidines 5-10 mol% Dichloroethane (DCE) Room Temp. Good to High

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing indole skeletons is well-documented. Various palladium-catalyzed cyclization strategies can be envisioned for the synthesis of this compound and its analogues. These methods, such as the Larock, Heck, or Sonogashira couplings followed by cyclization, offer a high degree of control over the substitution pattern of the resulting indole.

For instance, a common strategy involves the coupling of a suitably substituted aniline with an alkyne. A plausible route to the target molecule could involve the palladium-catalyzed reaction of 2-iodo-4-chloroaniline with diphenylacetylene. This would proceed through a sequence of Sonogashira coupling, followed by an intramolecular cyclization (aminopalladation) and reductive elimination to furnish the 2,3-diphenylindole core. The regioselectivity of such cyclizations is a key aspect, and various ligand and catalyst systems have been developed to control the outcome.

Another powerful approach is the C-H activation/functionalization strategy, where a pre-formed N-aryl amine can react with an alkyne, with the palladium catalyst mediating the direct functionalization of an aromatic C-H bond to build the indole ring.

Table 2: Overview of Palladium-Catalyzed Methods for 2,3-Disubstituted Indole Synthesis

Method Key Precursors Catalyst System (Typical) Key Features
Larock Cyclization o-Iodoaniline, Disubstituted Alkyne Pd(OAc)₂, PPh₃, Base Convergent, builds complex indoles
Sonogashira/Cacchi o-Haloaniline, Terminal Alkyne, Aryl Halide PdCl₂(PPh₃)₂, CuI, Base One-pot, three-component synthesis
Heck-type Cyclization N-Allyl-o-haloaniline Pd(OAc)₂, Ligand, Base Intramolecular C-C bond formation
C-H Activation N-Ts-Aniline, Styrene Pd(OAc)₂, Oxidant Atom-economical, avoids pre-functionalization

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often improving yields, and enabling reactions that are difficult under conventional heating. The synthesis of polysubstituted indoles is particularly amenable to this technology, especially in the context of one-pot, multi-component reactions.

A highly efficient one-pot, three-component method for synthesizing polysubstituted indoles utilizes a microwave-assisted Sonogashira coupling followed by a Cacchi-type cyclization. This strategy is directly applicable to the synthesis of this compound. The reaction would commence with a 2-iodo-4-chloroaniline derivative and phenylacetylene under palladium/copper catalysis. After the initial Sonogashira coupling, a second aryl halide (iodobenzene) is added to the same pot. The subsequent palladium-catalyzed cyclization and coupling afford the desired 2,3-diaryl-substituted indole. The use of microwave irradiation significantly accelerates both the coupling and cyclization steps, allowing for the rapid assembly of the complex indole structure.

Table 3: Microwave-Assisted One-Pot Synthesis of Polysubstituted Indole Analogues

2-Iodoaniline Derivative Alkyne Aryl Iodide Catalyst System Conditions Yield Reference
N-Methyl-2-iodoaniline Phenylacetylene 4-Iodotoluene PdCl₂(PPh₃)₂, CuI, Et₃N MW, 60°C then 90°C 85%
2-Iodoaniline 1-Hexyne 4-Iodoanisole PdCl₂(PPh₃)₂, CuI, Et₃N MW, 60°C then 90°C 78%
N-Benzyl-2-iodoaniline Cyclohexylacetylene Iodobenzene PdCl₂(PPh₃)₂, CuI, Et₃N MW, 60°C then 90°C 81%

Advanced Catalytic Strategies

Beyond the established methods, the field of indole synthesis is continually advancing with the development of novel catalytic strategies that offer improved efficiency, selectivity, and sustainability. These advanced approaches often employ sophisticated catalyst systems or novel reaction pathways.

Examples of such strategies applicable to the synthesis of complex indoles like this compound include:

Catalytic Asymmetric Indolization: For the synthesis of chiral indole-containing compounds, enantioselective methods are crucial. These often involve cascade reactions where a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, controls the stereochemistry during the formation of the indole core or a subsequent functionalization step.

Dual Catalysis: Some modern synthetic methods employ two distinct catalysts to work in concert to facilitate a complex transformation that would be difficult with a single catalyst. This can include the combination of a photoredox catalyst with a transition metal catalyst to enable novel reaction pathways under mild conditions.

C-H Functionalization: As mentioned previously, direct C-H functionalization is a powerful and atom-economical strategy. Advanced research in this area focuses on expanding the scope of compatible coupling partners and achieving higher levels of regioselectivity for the synthesis of polysubstituted indoles.

These advanced strategies represent the cutting edge of synthetic chemistry and hold the promise for even more efficient and versatile routes to this compound and its structurally diverse analogues in the future.

Photoredox/Rhodium Catalysis in C-H Activation for Indole Nucleus Construction

Rhodium-Catalyzed Indole Synthesis from Acetanilides and Alkynes

Rhodium(III)-catalyzed oxidative coupling of acetanilides and internal alkynes represents a robust method for constructing highly functionalized indoles from simple starting materials. acs.orgnih.gov This reaction proceeds with high efficiency for a variety of aniline substrates and internal alkynes. acs.org A key advantage of this method is its high regioselectivity; for meta-substituted anilines, the reaction favors the more sterically accessible position, and for unsymmetrical aryl/alkyl substituted alkynes, a high C2/C3 regioselectivity is observed. acs.org The process is believed to involve the ortho-metalation of the acetanilide, followed by alkyne insertion into a Rh-H bond and subsequent reductive elimination. acs.org The resulting N-acetyl indoles can be easily deprotected to yield the final indole product. acs.orgamazonaws.com

Table 1: Overview of Rhodium-Catalyzed Indole Synthesis

Feature Description Source(s)
Catalyst System [Cp*RhCl2]2, AgSbF6, Cu(OAc)2·H2O amazonaws.com
Reactants Acetanilides and internal alkynes acs.orgacs.org
Key Advantage High yields and good regioselectivity acs.org
Mechanism Involves ortho-metalation and C-H activation acs.org

| Conditions | Typically performed at elevated temperatures (e.g., 120°C) in solvents like t-AmOH | amazonaws.com |

Gold Catalysis in Arylative Cyclization for Diphenyl Indole Architectures

Gold catalysis offers an alternative and effective pathway to 2,3-diphenyl indole architectures. nih.gov This method utilizes a catalytic selective bis-arylative endo cyclization of gold acetylides. nih.gov The reaction provides ready access to the diphenyl indole core structure. nih.gov Mechanistic studies suggest the formation of key vicinal diaurated alkene intermediates, which then react with coupling partners to form the final product. nih.gov This synthetic approach highlights the utility of gold catalysis in complex cyclization reactions to build specific molecular frameworks. nih.govresearchgate.net

Synthesis of N-Substituted Derivatives of this compound

The synthesis of N-substituted indole derivatives is crucial for modulating the biological activity of the core structure. General methods for N-substitution often involve the reaction of the indole nitrogen with various electrophiles. For instance, N-arylidene anilines can react with indole in a base-catalyzed addition reaction to form N-substituted indole products. researchgate.net Another approach involves the nucleophilic displacement of a chloro group on a fused pyrimidine (B1678525) ring system, which is part of a larger indole-containing scaffold, by appropriately substituted anilines to afford N-substituted pyrimido[4,5-b]indole derivatives. nih.gov

Utilizing Accessible Building Blocks

The synthesis of N-substituted derivatives relies on the use of readily available and structurally diverse building blocks. For example, a range of N-phenyl and N-thiazolyl-1H-indazoles can be prepared from ortho-chlorinated arylhydrazones, which are considered inexpensive and accessible starting materials. beilstein-journals.org Similarly, the synthesis of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines uses a common intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, which is then reacted with various substituted anilines to create a library of compounds. nih.gov This building block approach allows for the systematic exploration of structure-activity relationships.

Synthetic Pathways to Related Indole Derivatives with Structural Similarities

The synthetic principles applied to this compound can be extended to create a variety of related indole derivatives with different substitution patterns that may also possess interesting biological properties.

5-Chloro-indole-2-carboxylate Derivatives

A significant class of related compounds is the 5-chloro-indole-2-carboxylate derivatives. These compounds can be synthesized through multi-step sequences starting from simpler indole precursors. mdpi.comnih.gov For example, a synthetic route can begin with 5-chloro-3-formyl indole-2-carboxylate. tandfonline.com This starting material can undergo N-protection, followed by a Wittig reaction to introduce a vinyl group at the C3 position. tandfonline.com Subsequent hydrolysis of the ester and coupling with various amines yields a range of 5-chloro-indole-2-carboxamide derivatives. tandfonline.com These synthetic pathways demonstrate the versatility of the indole scaffold in generating diverse molecular structures. mdpi.comrsc.org

Table 2: Example Synthetic Steps for 5-Chloro-indole-2-carboxylate Derivatives tandfonline.com

Step Reaction Reagents Product Type
1 N-protection NaH, Di-tert-butyl dicarbonate [(Boc)2O] N-Boc protected indole
2 Wittig Reaction CH3OCH2P+(C6H5)3Cl-, potassium tert-butoxide 3-(2-methoxyvinyl)-indole
3 Hydrolysis Aqueous NaOH Indole-2-carboxylic acid

| 4 | Amide Coupling | Appropriate amine, BOP, DIPEA | Indole-2-carboxamide |

Pyrrolo[3,4-b]indol-3-one Derivatives

A novel series of pyrrolo[3,4-b]indol-3-one derivatives has been synthesized, starting from 5-chloro-3-formyl indole-2-carboxylate. nih.govresearchgate.net The synthetic pathway involves a multi-step process that begins with a reductive amination, followed by saponification and subsequent cyclization.

The initial step involves the reaction of 5-chloro-3-formyl indole-2-carboxylate with various amines in refluxing ethanol. nih.gov This is followed by the reduction of the resulting imine intermediate using sodium borohydride (NaBH₄) to yield secondary amines. nih.gov These secondary amine derivatives are then subjected to saponification using lithium hydroxide (LiOH) to produce the corresponding carboxylic acids. nih.gov The final cyclization to form the target pyrrolo[3,4-b]indol-3-ones is then achieved. The structures of the intermediate and final compounds were confirmed using 1H NMR, 13C NMR, and HRESI-MS spectroscopy. nih.gov These compounds were developed as potential inhibitors of mutant EGFR/BRAF pathways for their antiproliferative activity. nih.govresearchgate.net

Table 1: Synthesis of Pyrrolo[3,4-b]indol-3-one Derivatives

Step Starting Material Reagents Product
1 5-chloro-3-formyl indole-2-carboxylate Amines, Ethanol (reflux) Intermediate Imine
2 Intermediate Imine NaBH₄ Secondary Amines
3 Secondary Amines LiOH Carboxylic Acids

Indolo[2,1-a]isoquinoline Analogues via C-H Annulation Cascades

The synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues can be achieved through a direct, one-step double C-H annulation cascade. nih.gov This method utilizes a triazene group as an internally cleavable directing group, offering a streamlined approach to creating these complex polyaromatic scaffolds which are prevalent in pharmaceuticals and functional materials. nih.gov

The process is catalyzed by rhodium (III) and involves sequential alkyne insertion. acs.org Evidence from high-resolution mass spectrometry (HRMS) and theoretical calculations suggests that an unusual 1,2-alkyl migration is responsible for the in-situ cleavage of the triazene directing group. nih.gov Kinetic isotope effects and DFT calculations have indicated that the alkyne insertion step is the rate-limiting factor for the second C,N annulation reaction. nih.gov Alternative methods for synthesizing this core structure include metal-free radical cascade cyclization and visible-light-induced photocatalyzed transformations, which are noted for their mild reaction conditions and good functional group tolerance. bohrium.comrsc.orgnih.gov

Table 2: Key Features of Indolo[2,1-a]isoquinoline Synthesis

Feature Description
Methodology Double C-H annulation cascade nih.gov
Directing Group Triazene (internally cleavable) nih.gov
Proposed Mechanism 1,2-alkyl migration for directing group cleavage nih.gov
Rate-Limiting Step Alkyne insertion nih.gov

| Alternative Methods | Metal-free radical cascade cyclization bohrium.com, Visible-light-induced cyclization rsc.orgnih.gov |

5-Chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole

The synthesis of 5-Chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole is accomplished through an efficient one-pot, four-component condensation reaction. researchgate.net This green chemistry approach utilizes microwave irradiation and a recyclable catalyst, Amberlyst A-15. researchgate.net

The reaction involves combining 5-chloro-1H-indole-3-carbaldehyde, benzil, and ammonium acetate with the Amberlyst A-15 catalyst. researchgate.net The mixture is subjected to microwave irradiation for 8-15 minutes at approximately 80°C. researchgate.net The progress of the reaction is monitored using thin-layer chromatography. Upon completion, the solid catalyst is filtered off and can be reused after drying. The final product is purified by recrystallization from cold ethanol. researchgate.net The structure of the synthesized compound was confirmed by FTIR, 1H NMR, and Mass spectrometric studies. researchgate.net

Table 3: Synthesis of 5-Chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole

Component Role
5-chloro-1H-indole-3-carbaldehyde Starting Material (Indole source)
Benzil Starting Material (Diphenyl source)
Ammonium Acetate Reagent (Nitrogen source for imidazole ring)
Amberlyst A-15 Recyclable Catalyst

5-Chloro-3-phenyl-1H-indole-2-carbonyl Azide Derivatives

5-Chloro-3-phenyl-1H-indole-2-carbonyl azide serves as a key intermediate for the synthesis of various heterocyclic compounds, such as 1,3-benzoxazin-2-one derivatives. researchgate.net The synthesis of these derivatives is achieved through a two-step process starting from the azide.

In the first method, the indole-2-carbonyl azide is reacted with chalcones in the presence of triethylamine in dry benzene (B151609). researchgate.net This reaction yields open-chain carbamates. These carbamates are then treated with a catalytic amount of potassium hydroxide in refluxing dry benzene, which induces cyclization to afford the final 3,4-dihydro-2H-1,3-benzoxazin-2-one derivatives. researchgate.net The structures of all newly synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and Mass spectral data. researchgate.net

Table 4: Synthetic Route from 5-Chloro-3-phenyl-1H-indole-2-carbonyl Azide

Step Reactants Reagents/Conditions Product
1 5-chloro-3-phenyl-1H-indole-2-carbonyl azide, Chalcones Triethylamine, Dry Benzene Open Chain Carbamates

Spectroscopic and Structural Characterization of 5 Chloro 2,3 Diphenyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Chloro-2,3-diphenyl-1H-indole was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The spectrum displays a broad signal at 8.21 ppm, which is characteristic of the N-H proton of the indole (B1671886) ring. The aromatic region of the spectrum shows a complex pattern of signals corresponding to the protons of the diphenyl substituents and the indole core.

A notable signal is a doublet of doublets at 7.16 ppm, with coupling constants of J₁ = 8.6 Hz and J₂ = 2.04 Hz, corresponding to one of the protons on the chlorinated benzene (B151609) ring of the indole nucleus rsc.org. The remaining aromatic protons appear as a multiplet in the range of 7.26 to 7.62 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constants (J) in Hz Assignment
8.21 broad - N-H
7.62 - 7.26 m - Ar-H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides information on the carbon skeleton of the molecule. The spectrum of this compound shows a series of distinct signals in the aromatic region, confirming the presence of the indole and phenyl rings. The recorded chemical shifts are 111.9, 114.8, 119.2, 123.0, 126.2, 126.6, 128.1, 128.1, 128.7, 128.8, 129.9, 130.0, 132.2, 134.2, 134.4, and 135.4 ppm rsc.org.

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) in ppm
111.9
114.8
119.2
123.0
126.2
126.6
128.1
128.7
128.8
129.9
130.0
132.2
134.2
134.4

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Experimental Fourier Transform Infrared (FT-IR) spectroscopic data for this compound were not available in the searched scientific literature. Generally, the FT-IR spectrum of an indole derivative would be expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound were not found in the reviewed literature. The UV-Vis spectrum of indole and its derivatives is characterized by absorption bands corresponding to π → π* electronic transitions within the aromatic system. The substitution pattern on the indole ring, including the presence of a chloro group and two phenyl groups, would be expected to influence the position and intensity of these absorption maxima.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electron ionization (EI) was employed to determine the precise mass of this compound. The analysis provides strong evidence for the molecular formula of the compound. The experimentally measured mass was found to be 303.0813, which is in close agreement with the calculated mass of 303.0815 for the molecular formula C₂₀H₁₄ClN rsc.org.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Mass Found Mass

X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of a crystalline compound. This non-destructive method provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, and bond angles. acs.org When a single crystal is irradiated with monochromatic X-rays, the rays are diffracted by the crystal lattice, creating a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of the atoms can be determined. acs.org

For a derivative of this compound, this analysis would yield precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and bond angles within the molecule. Furthermore, it determines the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the size, shape, and symmetry of the repeating unit in the crystal. While specific data for this compound is not available, the table below presents crystallographic data for a related bis(indolyl)methane derivative to illustrate the type of information obtained. ethernet.edu.et

Table 1: Illustrative Crystallographic Data for an Indole Derivative

Parameter Value
Crystal system Triclinic
Space group P-1
a (Å) 7.4955(4)
b (Å) 12.0832(7)
c (Å) 13.7889(8)
α (°) 106.727(2)
β (°) 103.691(2)
γ (°) 96.829(2)
Volume (ų) 1138.49(11)
Z 2

Data for 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole. ethernet.edu.et

Beyond individual molecular geometry, X-ray diffraction data allows for a detailed analysis of the crystal packing and the non-covalent interactions that stabilize the crystal lattice. These intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the physical properties of the solid material.

In the crystal structure of indole derivatives, various interactions are commonly observed. For instance, the N-H group of the indole ring can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions. The aromatic phenyl and indole rings can participate in C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. In chloro-substituted compounds like this compound, weak C-H···Cl interactions can also play a significant role in the crystal packing. ethernet.edu.etnih.gov These collective interactions create a three-dimensional supramolecular network. ethernet.edu.et The analysis of these interactions helps in understanding how molecules recognize each other and assemble into an ordered crystalline solid.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the thermal stability of a material. The method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). A plot of mass versus temperature, known as a TGA thermogram, reveals the temperatures at which the compound decomposes.

For indole-based compounds, TGA provides critical information about their thermal stability. For example, studies on indole-based polyesters show they exhibit good thermal stability, with the onset of weight loss (often denoted as T₅%, the temperature at which 5% weight loss occurs) typically above 330°C. acs.orgnih.gov A typical TGA thermogram for an indole derivative shows a single-step thermal degradation pattern. researchgate.net The analysis can determine the initial decomposition temperature, the temperature of maximum decomposition rate (T_max), and the percentage of weight lost during degradation. researchgate.net This information is vital for understanding the material's behavior at elevated temperatures.

Table 2: Illustrative Thermal Degradation Data for Indole

Parameter Temperature (°C)
Onset of Degradation ~150
Termination of Degradation ~189
Weight Loss (%) 55.53

Data for a treated indole sample. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study chemical species that have one or more unpaired electrons. unibo.itsci-hub.ru Such species are paramagnetic and include free radicals, radical ions, and transition metal complexes. The principle is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of an electron spin, rather than a nuclear spin, between different energy levels in the presence of a magnetic field. libretexts.org

For a diamagnetic molecule like this compound, ESR spectroscopy would not yield a signal under normal conditions. However, the technique becomes highly relevant for studying its radical forms. For example, if the indole derivative is oxidized or reduced, it can form a radical cation or radical anion, respectively. ESR spectroscopy can be used to detect and characterize these transient species. Studies have shown that indole derivatives can be oxidized to form indole radical cations. researchgate.net Furthermore, under γ-irradiation, indole and its derivatives can form hydrogen adduct radicals. rsc.org The analysis of the resulting ESR spectrum, particularly the hyperfine structure arising from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), can provide detailed information about the structure and electron distribution of the radical species. rsc.org

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of multi-atomic systems, offering a balance between accuracy and computational cost. niscpr.res.in DFT studies, often using functionals like B3LYP, are performed to calculate various molecular properties. niscpr.res.innih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted indoles, DFT calculations provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Table 1: Selected Theoretical vs. Experimental Geometric Parameters for Indole (B1671886) Derivatives (Note: Theoretical data is representative of typical DFT B3LYP results for such systems. Experimental data is from a related crystal structure nih.gov.)

ParameterDescriptionTypical Calculated Value (Å or °)Reference Experimental Value (Å or °) nih.gov
C-Cl Bond LengthDistance between Carbon-5 and Chlorine~1.75N/A (Present in target molecule)
N-H Bond LengthDistance between Indole Nitrogen and Hydrogen~1.010.84
C2-C3 Bond LengthCentral bond in the pyrrole (B145914) ring~1.38N/A
Indole-Phenyl Dihedral AngleTwist of the phenyl group at position 245 - 6068.9 (related molecule)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict the infrared (IR) and Raman spectra. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration, such as stretching, bending, or twisting of bonds. nih.govresearchgate.net

A complete assignment of the vibrational spectra can be proposed based on the potential energy distribution (PED) analysis. nih.gov For 5-Chloro-2,3-diphenyl-1H-indole, characteristic vibrational modes would include N-H stretching, aromatic C-H stretching, C=C ring stretching, and the distinctive C-Cl stretching vibration, which typically appears in the lower frequency region of the spectrum (760-505 cm⁻¹). researchgate.net

Table 2: Representative Calculated Vibrational Frequencies and Assignments (Note: These are representative frequencies based on DFT calculations for similar aromatic chlorinated compounds researchgate.net.)

Frequency (cm⁻¹)Vibrational Mode AssignmentDescription
~3450N-H StretchStretching of the nitrogen-hydrogen bond in the indole ring.
3100-3000Aromatic C-H StretchStretching of carbon-hydrogen bonds on the phenyl and indole rings.
1600-1450C=C StretchStretching of carbon-carbon double bonds within the aromatic rings.
~740C-Cl StretchStretching of the carbon-chlorine bond. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. The energy gap can be calculated as E_gap = E_LUMO - E_HOMO. youtube.com DFT calculations are a standard method for determining the energies of these orbitals. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be derived. These parameters, defined within the framework of conceptual DFT, help quantify the chemical behavior of a molecule. mdpi.com

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system. mdpi.com

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

Table 3: Frontier Orbitals and Global Reactivity Parameters (Note: This table outlines the definitions and significance of the parameters.)

ParameterFormulaSignificance
E_HOMOCalculated via DFTEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMOCalculated via DFTEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-E_HOMOEnergy needed to remove an electron.
Electron Affinity (A)-E_LUMOEnergy released upon gaining an electron.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. mdpi.com
Electrophilicity Index (ω)μ² / (2η)Quantifies the ability to act as an electrophile. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

The different colors on an MEP map signify different values of the electrostatic potential.

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative chlorine atom and the nitrogen atom of the indole ring. The hydrogen atom attached to the indole nitrogen (N-H) would be a site of positive potential (blue), making it a potential hydrogen bond donor. The phenyl rings would present a more complex surface with regions of both weak negative potential (the π-electron clouds) and weak positive potential (the hydrogen atoms).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules and predict their electronic absorption spectra. For aromatic and heterocyclic compounds, TD-DFT calculations can provide valuable information about the nature of electronic transitions, such as π-π* or n-π* transitions, and their corresponding absorption wavelengths.

In studies of related complex organic molecules, TD-DFT, often combined with a polarizable continuum model (PCM) to simulate solvent effects, has been shown to provide good quantitative agreement with experimental optical absorption spectra. nih.gov For instance, in the analysis of a diphenyl azafluoranthene derivative, the discrepancy between theoretical predictions and experimental results for the primary absorption band was minimal. nih.gov While this specific study did not focus on this compound, the methodology is directly applicable. Such calculations would elucidate how the chloro and diphenyl substitutions on the indole core influence the electronic structure and the resulting UV-visible absorption spectrum. The theoretical results are often compared with experimental data to validate the computational model. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including telecommunications and data processing. mdpi.com The NLO response of a material is related to its molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer. mdpi.comnih.gov

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the β values of new materials. nih.gov For organic molecules, a high β value is often associated with a small HOMO-LUMO energy gap, indicating greater charge transfer capability. nih.gov

For compounds with structural similarities to this compound, theoretical studies have demonstrated that the introduction of strong electron-withdrawing groups can significantly enhance NLO properties. mdpi.com Computational analyses of salicylaldehyde-based materials have shown that molecules with significant charge delocalization and hyperconjugative interactions possess larger NLO values. nih.gov These findings suggest that the electronic characteristics of the chloro and diphenyl groups in this compound likely contribute to its NLO properties, which can be quantified through theoretical calculations of its first hyperpolarizability.

Molecular Modeling and Chemoinformatics

Molecular modeling and chemoinformatics are essential tools in modern drug discovery and development, enabling the prediction of how a molecule might interact with biological systems.

When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to build a predictive model. This technique relies on the known crystal structure of a homologous protein (a template) to construct the structure of the target. For membrane proteins, a sequence identity of 30% or higher with the template can yield a reliable model. nih.gov This approach is crucial for understanding the binding of potential drug candidates to their biological targets. For instance, in the study of TASK-3 channel blockers, a homology model of the human TASK-3 channel was generated to facilitate docking studies. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govijpsjournal.com This method is widely used in drug design to screen virtual libraries of compounds against a specific protein target. nih.govpensoft.net The docking process involves placing the ligand in the active site of the protein and evaluating the interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

In studies of indole derivatives, molecular docking has been successfully used to predict binding interactions with target proteins like the Epidermal Growth Factor Receptor (EGFR). researchgate.net For example, docking studies of 2-phenyl indole derivatives against EGFR kinase have identified compounds with strong binding affinities, suggesting their potential as anticancer agents. ijpsjournal.com Similar simulations for this compound would involve docking it into the active site of a relevant biological target to predict its binding mode and affinity.

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. nih.gov In silico tools are increasingly used to predict these properties early in the drug discovery process, reducing the reliance on more complex experimental methods. nih.govnih.gov Web-based platforms like SwissADME provide predictions for a range of physicochemical and pharmacokinetic parameters. nih.gov These tools can assess properties like oral bioavailability, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. nih.gov For instance, the BOILED-Egg model, accessible through SwissADME, can predict intestinal absorption and blood-brain barrier permeability. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Means

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships (SAR) of bioactive molecules, including derivatives of this compound. These theoretical investigations provide profound insights into the molecular interactions governing biological activity, guiding the rational design of more potent and selective analogs. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in this context.

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical models to identify which of these properties are most influential for the observed activity. nih.govnih.gov For indole derivatives, QSAR studies have successfully created predictive models for activities ranging from anticancer to antimicrobial. nih.govnih.gov

These models help researchers understand the physicochemical properties crucial for bioactivity. For instance, a QSAR study on dispiroindole derivatives developed statistically significant models that could predict antitumor activity with a high degree of accuracy. nih.gov Such models are typically validated using parameters like the coefficient of determination (r²), adjusted r² (r²adjusted), and predictive r² (r²prediction), which assess the model's robustness and predictive power. nih.gov

Table 1: Example of a Predictive QSAR Model for Antitumor Activity in Indole Derivatives This table is illustrative of typical QSAR model parameters, based on published studies on indole derivatives.

Activity Against Cell LineDescriptors in Modelr²adjustedr²prediction
HEPG2 (Liver Cancer) 3 Descriptors (e.g., LogP, Molar Refractivity, Dipole Moment)0.9030.8550.773
HELA (Cervical Cancer) 3 Descriptors (e.g., Surface Area, Electronic Energy, Polarizability)0.8120.6720.605
Data inspired by findings on dispiroindole derivatives. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in understanding the binding mode of indole derivatives at a molecular level and rationalizing their biological activity.

Computational docking studies on 5-chloro-indole analogs have provided detailed insights into their interactions with various biological targets, such as protein kinases and viral proteins. nih.govnih.gov For example, in studies targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression, 5-chloro-indole derivatives were shown to fit into the ATP-binding site. nih.gov The computational models revealed specific, crucial interactions:

Hydrogen Bonding: The indole N-H group frequently acts as a hydrogen bond donor to key amino acid residues like Asp855. nih.gov

Ionic Interactions: Quaternary amine moieties, when present in derivatives, can form strong ionic bonds with acidic residues such as Asp800. nih.gov

Hydrophobic and π-Interactions: The phenyl rings and the indole core itself engage in hydrophobic and π-stacking interactions with residues like Leu844 and Lys745. nih.gov

These docking simulations often show a strong correlation between the predicted binding affinity (or docking score) and the experimentally determined biological activity, such as IC₅₀ values. nih.govnih.gov In the development of HIV-1 fusion inhibitors, docking calculations for a series of indole compounds revealed a consensus binding pose within a hydrophobic pocket of the gp41 protein; the rank order of the predicted binding energies matched the observed biological activity. nih.govnih.gov Similarly, indole derivatives designed as inhibitors for the SARS-CoV-2 helicase (Nsp13) showed binding in an allosteric pocket, with IC₅₀ values correlating with the stability of the predicted binding modes. researchgate.net

Table 2: Research Findings from Computational Docking of 5-Chloro-Indole Analogs

Compound SeriesBiological TargetKey Computational FindingsResulting Activity
5-chloro-3-vinyl-indole-2-carboxamides EGFRWT / EGFRT790M (Cancer)The 5-chloro-indolyl moiety inserts into a deep hydrophobic pocket. The indole NH forms an H-bond with Asp855. nih.govPotent inhibition with IC₅₀ values in the nanomolar range (e.g., 9.5 ± 2 nM against EGFRT790M). nih.gov
1-Aryl-1H-Indole Derivatives SARS-CoV-2 Nsp13 HelicaseDocking predicted binding into an allosteric pocket within the RecA2 domain, guiding the design of potent inhibitors. researchgate.netAntiviral activity with IC₅₀ values as low as 0.21 µM. researchgate.net
Bis-Indole Derivatives HIV-1 gp41 (HIV Fusion)A consensus binding pose was identified in docking calculations, with the rank order matching the biological activity. nih.govnih.govThe most active inhibitor showed a 0.6 µM binding affinity and 0.2 µM EC₅₀ against viral replication. nih.govnih.gov

Biological and Pharmacological Research Applications

Antimicrobial Efficacy

The antimicrobial properties of 5-Chloro-2,3-diphenyl-1h-indole and its derivatives have been a subject of scientific inquiry, with studies evaluating their effectiveness against a range of pathogenic microorganisms. researchgate.netresearchgate.net The core structure is seen as a valuable template for developing new antimicrobial agents. nih.gov

Antibacterial Activity

The antibacterial potential of indole (B1671886) derivatives has been explored against both Gram-positive and Gram-negative bacteria, which are distinguished by the composition of their bacterial cell walls. nih.govejournals.ph

Research into N-substituted derivatives of this compound has demonstrated their in-vitro efficacy against both bacterial and fungal pathogens. researchgate.net The lipophilic and cationic nature of many antimicrobial agents allows them to interact with the negatively charged surface of bacterial membranes, leading to instability and cell death. nih.gov The development of novel indole-based peptidomimetics has also shown promise, with some compounds exhibiting potent activity against Gram-positive bacteria. nih.gov

Specific studies have assessed the antibacterial activity of derivatives of this compound against key pathogenic bacteria. researchgate.net For instance, certain N-substituted derivatives were evaluated against fresh strains of Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The search for new antimicrobial agents is crucial due to the rise of antibiotic-resistant bacteria. nih.gov

Below is a table summarizing the antibacterial activity of selected indole derivatives.

Bacterial StrainCompound/DerivativeActivitySource
Bacillus subtilisN-substituted indole derivativesEvaluated researchgate.net
Staphylococcus aureusN-substituted indole derivativesEvaluated researchgate.net
Escherichia coliN-substituted indole derivativesEvaluated researchgate.net
Pseudomonas aeruginosaN-substituted indole derivativesEvaluated researchgate.net

Antifungal Activity

In addition to antibacterial properties, the antifungal potential of indole derivatives is an active area of research. researchgate.netresearchgate.net

Candida albicans is an opportunistic fungus responsible for various infections. nih.gov Research has shown that certain N-substituted derivatives of this compound exhibit strong antifungal effects against Candida albicans. researchgate.net In some cases, the activity of these derivatives was comparable to the widely used antifungal drug, fluconazole. researchgate.net

The table below highlights the antifungal activity of specific indole derivatives.

Fungal StrainCompound/DerivativeActivitySource
Candida albicansN‐(phenyl (piperidine‐1‐yl) methyl)‐1H‐indoleStrong, equivalent to fluconazole researchgate.net
Candida albicans4‐(1H‐indol‐1‐yl) (phenyl) morpholineStrong, equivalent to fluconazole researchgate.net

Anticancer Potential

The indole nucleus is a key structural component in many compounds with anticancer properties. nih.gov Research has focused on designing and synthesizing novel indole derivatives to target various cancer cell lines. For instance, a series of 5-(3-indolyl)-1,3,4-thiadiazoles were synthesized and their cytotoxicity was analyzed against several human cancer cell lines. researchgate.net

Derivatives of 5-chloro-indole have been investigated as potential inhibitors of pathways involved in cancer progression. mdpi.com For example, new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com Another study focused on a specific derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, as a new inhibitor of Dishevelled 1, a protein implicated in the WNT signaling pathway which is often dysregulated in cancer. nih.govscispace.com This compound demonstrated the ability to inhibit the growth of colon cancer cells. nih.govscispace.com

The table below summarizes the anticancer potential of selected 5-chloro-indole derivatives.

Cancer Target/Cell LineCompound/DerivativeKey FindingsSource
Mutant EGFR/BRAF pathways5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivativesPotent inhibitors mdpi.com
WNT-dependent colon cancer(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideInhibited cell growth nih.govscispace.com
Various human cancer cell lines5-(3-indolyl)-1,3,4-thiadiazolesCytotoxic activity researchgate.net

Anti-inflammatory Investigations

The 5-chloro-indole core is also present in molecules investigated for their anti-inflammatory properties, primarily through the inhibition of cytosolic phospholipase A2 alpha.

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that releases arachidonic acid from cell membranes, which is the first step in the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com Therefore, cPLA2α is a key target for anti-inflammatory drug development. mdpi.com A class of indole-based cPLA2α inhibitors has been developed and optimized, leading to the discovery of potent and selective compounds. nih.govacs.org

One such compound, efipladib, which contains a 5-chloro-indole scaffold, is a potent, selective inhibitor of cPLA2α in isolated enzyme assays, cell-based assays, and whole blood assays. nih.gov Research has also shown that cPLA2α inhibitors can induce apoptosis in multiple myeloma cells, suggesting a dual role in cancer and inflammation. nih.gov The optimization of this class of inhibitors focused on the substituents at the C3 position and the substitution pattern of the phenylmethane sulfonamide region of the molecule. nih.gov

The functional consequence of cPLA2α inhibition is a reduction in the downstream production of inflammatory mediators. The indole-based cPLA2α inhibitors, including those with the 5-chloro substitution, have demonstrated efficacy when administered orally in multiple acute and chronic prostaglandin- and leukotriene-dependent in vivo models. nih.govacs.org These compounds were reported to be the first cPLA2α inhibitors to show oral efficacy across such a broad range of in vivo models, underscoring the therapeutic potential of targeting this enzyme. acs.org This efficacy validates that inhibiting cPLA2α effectively blocks the pathways responsible for producing key drivers of inflammation. nih.govacs.org

Central Nervous System (CNS) Activity

Extensive searches of scientific literature and databases did not yield specific research findings on the analgesic, anticonvulsant, or direct CB1 receptor allosteric modulating properties of the compound this compound. While various derivatives of indole are widely studied for their CNS activities, including analgesic and anticonvulsant effects, and as modulators of the cannabinoid receptors, data focusing specifically on this compound is not present in the available research. nih.govresearchgate.netbioline.org.brnih.govnih.govmdpi.commdpi.com For instance, studies on other indole derivatives have shown potential in these areas. Some synthetic indole derivatives have been evaluated for their analgesic properties, and various indole structures are investigated for anticonvulsant effects. nih.govresearchgate.netbioline.org.br Similarly, certain indole-2-carboxamides, which are structurally distinct from this compound, have been identified as allosteric modulators of the CB1 receptor. nih.govnih.gov However, this specific compound is not mentioned in these studies.

There is no specific information available in the reviewed scientific literature regarding the analgesic properties of this compound.

Research specifically detailing the anticonvulsant effects of this compound could not be located in the available scientific literature.

The role of this compound as a CB1 receptor allosteric modulator has not been specifically investigated in the reviewed scientific literature. Research on CB1 allosteric modulators has focused on other classes of indole derivatives. nih.govnih.gov

Antiviral Applications

There is a lack of specific data on the antiviral activity of this compound against the specified RNA and DNA viruses. While the broader class of indole derivatives has been a source of compounds with antiviral activities, research on this particular molecule is not available. nih.govnih.gov For example, a related compound, 5-chloro-1H-indole-2,3-dione, has been noted as a potential anticoronaviral agent, but this is a structurally different molecule. nih.gov

No studies reporting the activity of this compound against Influenza A, Coxsackie B4, Hepatitis C, Yellow Fever, Bovine Viral Diarrhea, HIV-1, or Respiratory Syncytial Virus were found in the scientific literature.

Miscellaneous Biological Activities of Indole Derivatives (Contextual Relevance)

The versatility of the indole nucleus is evident from the diverse biological targets it can interact with, often influenced by the substitution pattern on the benzene (B151609) or pyrrole (B145914) ring.

Aromatase, a cytochrome P450 enzyme, is crucial for the biosynthesis of estrogens and is a key target in the treatment of hormone-dependent breast cancer. nih.gov The inhibition of this enzyme reduces estrogen levels, which is an effective strategy for managing such cancers. nih.gov Research into nonsteroidal aromatase inhibitors has identified certain indole derivatives as promising candidates.

The position of electron-withdrawing groups, such as a chloro or nitrile group, on the indole ring plays a significant role in the aromatase inhibition activity. For instance, studies on 2-aryl indoles have shown that a nitrile (CN) group at the C-3 position results in more potent inhibition than when it is placed at the C-5 position. nih.gov Similarly, for indole aryl sulfonamides, substitution at the C-5 position of the indole ring was found to be crucial for potent aromatase inhibition. nih.gov

Compound StructureSubstitution PositionIC₅₀ (µM)
2-Aryl indole with CNC-31.61
2-Aryl indole with CNC-53.34
Indole aryl sulfonamideC-50.16

Data sourced from a study on indole-based aromatase inhibitors, illustrating the structure-activity relationship (SAR) based on substituent position. nih.gov

Indole derivatives possess the ability to act as chelating agents, binding to metal ions. This property is significant in the context of neurodegenerative diseases where the dysregulation of metal ions, such as copper, is implicated. The indole ring, often in conjunction with other functional groups, can sequester these metal ions. researchgate.net Weak chelating groups, like pivaloyl or benzoyl moieties, are sometimes used at the C-3 position of the indole to assist in regioselective chemical reactions, highlighting the inherent coordinating potential of the indole scaffold. researchgate.net This chelating ability is also a mechanism exploited by some microorganisms to acquire essential metals like iron from their environment. researchgate.net

Malaria remains a significant global health issue, and the development of new therapeutics is critical due to rising drug resistance. Indole-based compounds have shown considerable promise as antimalarial agents. Their mechanisms of action are often multifaceted, including the inhibition of hemozoin formation, a process vital for the survival of the malaria parasite within red blood cells.

Molecular hybridization, which involves covalently linking two or more pharmacophoric units, has been a successful strategy. For example, hybrids of isatin (B1672199) (an indole-2,3-dione) and 7-chloroquinoline (B30040) have been synthesized. In these hybrids, a chloro-substituent at the C-5 position of the isatin ring was found to be a determinant of their antiplasmodial activity against chloroquine-resistant P. falciparum strains.

Preclinical Drug Development Aspects

Before a compound can be considered for clinical use, it must undergo rigorous preclinical evaluation to determine its pharmacological profile. This involves a combination of laboratory (in vitro) and animal (in vivo) studies.

In vitro (in the glass) studies are performed outside of a living organism, typically using cell cultures or isolated enzymes. These studies are crucial for initial screening and mechanism-of-action studies. For example, a series of novel 5-chloro-indole-2-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. mdpi.com The in vitro cell viability assays showed that these compounds had significant inhibitory effects, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the nanomolar range. mdpi.com Further in vitro characterization involved testing their ability to inhibit specific enzymes, such as EGFR and BRAF kinases, revealing IC₅₀ values (the concentration required to inhibit enzyme activity by 50%) also in the nanomolar range. mdpi.com

Understanding how a drug molecule interacts with its biological target is fundamental to drug development. Binding studies measure the affinity and thermodynamics of this interaction. Isothermal Titration Calorimetry (ITC) is a powerful technique for this purpose, as it directly measures the heat released or absorbed during a binding event. americanlaboratory.comyoutube.com This allows for the determination of key parameters in a single experiment: the binding constant (Kₐ or Kₙ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). americanlaboratory.com

ITC is considered a gold standard because it measures the interaction of unmodified partners in their native state, providing a true representation of the binding event. americanlaboratory.com The process involves titrating a ligand into a sample cell containing the target macromolecule (like a protein or enzyme) and measuring the minute heat changes that occur with each injection. frontiersin.org

While a specific ITC study for this compound is not available in the provided search results, binding studies on other indole derivatives have been performed. For example, molecular docking, a computational binding study, of a 5-chloro-indole derivative revealed that the chlorine atom forms a halogen bond with a key amino acid residue (Cys532) in the active site of its target enzyme. mdpi.com For high-affinity ligands where direct ITC measurement is difficult, a displacement titration method can be used. researchgate.net This involves using a weaker, competitive ligand to lower the apparent affinity of the high-affinity ligand into a measurable range, as has been demonstrated in studies of inhibitors binding to HIV-1 protease. researchgate.net

Drug-Likeness and Drugability Assessment (e.g., Rule of Five)

The evaluation of a compound's drug-likeness is a critical step in the early stages of drug discovery. This assessment helps to predict the potential for a molecule to be developed into an orally administered drug. One of the most widely used guidelines for this purpose is Lipinski's Rule of Five. This rule establishes a set of simple physicochemical parameters that are commonly observed in successful oral drug candidates. The analysis of this compound against these criteria provides valuable insights into its potential as a drug candidate.

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following:

A molecular weight of less than 500 Daltons.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An octanol-water partition coefficient (logP) value that does not exceed 5.

An analysis of the physicochemical properties of this compound reveals its standing in relation to these guidelines. The molecular weight of the compound is approximately 303.79 g/mol , which is well within the stipulated limit of less than 500 Daltons.

In terms of hydrogen bonding capacity, this compound possesses one hydrogen bond donor, which is the hydrogen atom attached to the nitrogen of the indole ring. The nitrogen atom within the indole ring can also act as a hydrogen bond acceptor. Therefore, the compound has one hydrogen bond donor and one hydrogen bond acceptor, both of which are comfortably within the limits set by Lipinski's rule.

The following table summarizes the drug-likeness parameters for this compound based on Lipinski's Rule of Five.

ParameterValue for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight (g/mol)303.79< 500Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors1≤ 10Yes
LogPEstimated to be > 4.3, potentially ~5≤ 5Potential Violation

Conclusion and Future Research Directions

Current Understanding of 5-Chloro-2,3-diphenyl-1H-indole

This compound is a heterocyclic organic compound identified by the Chemical Abstracts Service (CAS) number 52598-02-4. cymitquimica.comchemicalbook.com Its structure consists of a central indole (B1671886) core, which is a fusion of a benzene (B151609) and a pyrrole (B145914) ring, substituted with a chlorine atom at the 5th position and two phenyl groups at the 2nd and 3rd positions. cymitquimica.com The presence of this compound in the catalogs of various chemical suppliers indicates its availability for research purposes. cookechem.comscbt.combldpharm.com

Despite its availability, a comprehensive body of published research dedicated specifically to this compound is limited. Detailed experimental data on its synthesis, spectroscopic characterization, and reactivity are not extensively documented in publicly accessible literature. However, its fundamental properties can be summarized based on its chemical structure.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number52598-02-4 chemicalbook.com
Molecular FormulaC₂₀H₁₄ClN cookechem.comscbt.com
Molecular Weight303.79 g/mol scbt.com
MDL NumberMFCD00974243 cookechem.com

The current understanding is largely based on its identity as a distinct chemical entity and its relationship to the broader, well-studied class of indole derivatives. nih.govnih.gov

Unexplored Research Avenues and Challenges

The primary challenge concerning this compound is the scarcity of dedicated research, which presents numerous avenues for exploration.

Synthesis and Characterization: While the compound is available, detailed and optimized synthetic routes have not been widely published. Exploring various classical and modern indole synthesis methods (e.g., Fischer, Bischler, palladium-catalyzed cyclizations) for its efficient preparation would be a valuable contribution. nih.gov A fundamental unexplored area is its full spectroscopic characterization, including detailed ¹H NMR, ¹³C NMR, and mass spectrometry analysis, along with its crystal structure determination via X-ray diffraction. This would provide crucial insights into its molecular geometry and solid-state packing.

Chemical Reactivity: The reactivity of the this compound core remains largely uninvestigated. Studies on electrophilic substitution, N-alkylation/arylation, and cross-coupling reactions at various positions would unveil its chemical behavior and provide pathways to novel derivatives. acs.org The influence of the chloro and diphenyl substituents on the reactivity of the indole ring is a key question to be answered.

Physicochemical Properties: Basic physicochemical properties such as solubility in various solvents, melting point, and thermal stability require systematic investigation. Furthermore, its electronic properties, including its absorption and emission spectra, have not been reported, which is a significant gap given the fluorescent potential of many indole compounds. nih.gov

Potential for Further Development in Medicinal and Material Sciences

The structural features of this compound suggest significant potential for development in multiple scientific fields, drawing inferences from structurally related compounds.

Medicinal Sciences: The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govresearchgate.netrsc.org

Antimicrobial Agents: Research on the analogous compound, 5-bromo-2,3-diphenyl-indole, has shown that it can serve as a precursor to derivatives with antibacterial activity. scispace.comrroij.com This strongly suggests that this compound could be a valuable starting point for the synthesis of new antimicrobial compounds.

Anticancer and Anti-inflammatory Agents: The 5-chloro substitution on the indole ring is a common feature in molecules designed for biological activity. nih.gov For instance, 5-chloro-substituted indole carboxamides have been studied as potential CB1 receptor allosteric modulators. nih.gov Given that various indole derivatives exhibit anticancer and anti-inflammatory properties, exploring the potential of this compound in these areas is a logical next step. nih.gov

Enzyme Inhibition: A series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives were evaluated as inhibitors of human liver glycogen (B147801) phosphorylase a, indicating the role of the 5-chloro indole scaffold in targeting specific enzymes.

Material Sciences: Functionalized indoles are of growing interest in material science, particularly for applications in electronics and photonics. nih.gov

Fluorescent Materials: The extended π-conjugated system of 2,3-diphenylindole suggests a potential for fluorescence. The introduction of a chlorine atom can modulate the photophysical properties through the heavy-atom effect, potentially influencing quantum yield and phosphorescence. Investigating its luminescent properties could lead to applications as organic light-emitting diode (OLED) materials or fluorescent probes.

Interdisciplinary Research Prospects

To unlock the full potential of this compound, an interdisciplinary approach is essential.

Computational and Synthetic Chemistry: A synergistic approach combining computational modeling with synthetic chemistry would be highly effective. Quantum chemical calculations could predict the compound's electronic structure, spectral properties, and reactivity, thereby guiding synthetic efforts and the design of new derivatives with tailored properties.

Chemical Biology and High-Throughput Screening: The compound could be included in high-throughput screening campaigns against a wide array of biological targets, such as kinases, G-protein coupled receptors, and various enzymes. researchgate.net This would rapidly identify potential "hits" and guide more focused medicinal chemistry efforts.

Materials Engineering and Photophysics: Collaboration between synthetic chemists and materials scientists could drive the exploration of this compound and its derivatives for use in organic electronics. This would involve synthesizing a library of related compounds and systematically studying how modifications to the core structure impact their photophysical and electronic properties, potentially leading to the development of novel functional materials.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Chloro-2,3-diphenyl-1H-indole?

Answer:
A typical synthesis involves cyclocondensation and functionalization steps. For example, halogenated indole precursors can undergo Suzuki-Miyaura coupling to introduce aryl groups at positions 2 and 3. Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reactivity .
  • Catalysts : Copper iodide (CuI) facilitates click chemistry for triazole formation in related indole derivatives .
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures purity .
    Yield improvements may require orthogonal testing of temperature, stoichiometry, and acid scavengers .

Basic: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SCXRD) is standard. Key steps:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at ~296 K .
  • Software : SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares) .
  • Validation : OLEX2 integrates SHELX outputs for visualization and analysis, ensuring data-to-parameter ratios > 15:1 .
    Report metrics like R-factor (<0.05) and mean C–C bond length deviations (~0.003 Å) .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

  • 1H/13C/19F NMR : Assign peaks using DEPT-135 and 2D experiments (e.g., HMBC for long-range coupling) .
  • Mass spectrometry : FAB-HRMS provides exact mass (e.g., m/z 347.0842 for C20H15ClN ).
  • Chromatography : TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and HPLC (≥98% purity) verify homogeneity .

Advanced: How can reaction conditions be optimized for higher synthetic yields?

Answer:
Orthogonal experimental design is critical:

  • Solvent polarity : N,N-dimethylacetamide increases nucleophilicity in cyclization steps .
  • Temperature : Elevated temperatures (e.g., 90°C) accelerate ring closure but may increase side reactions .
  • Catalyst loading : CuI (10 mol%) in click reactions balances efficiency and cost .
    Statistical tools (e.g., ANOVA) identify dominant factors affecting yield .

Advanced: How to resolve contradictions between experimental and computational data (e.g., DFT vs. XRD)?

Answer:

  • Geometry optimization : Use B3LYP/6-31G(d,p) to minimize energy, then compare bond lengths/angles with XRD .
  • Electron density maps : Analyze Hirshfeld surfaces to identify discrepancies in substituent orientations .
  • Thermal motion : Refine ADPs (anisotropic displacement parameters) in SHELXL to account for dynamic effects .

Advanced: What are best practices for refining challenging crystallographic data (e.g., twinning)?

Answer:

  • Twinning detection : Use PLATON to analyze intensity statistics and hklf5 format for twin refinement in SHELXL .
  • Disordered atoms : Apply PART and SUMP instructions to model split positions .
  • High-resolution data : Leverage SHELXL’s restraints (e.g., SIMU, DELU) for anisotropic refinement of heavy atoms .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
  • Waste disposal : Segregate halogenated waste for incineration .
  • First aid : Flush eyes/skin with water for 15 minutes upon exposure .

Advanced: How to address non-reproducible results in biological activity assays?

Answer:

  • Sample purity : Recheck via HPLC and elemental analysis to exclude impurities .
  • Solvent effects : Test DMSO vs. saline solubility; aggregation can skew IC50 values .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.